
N-(acid-PEG24)-N-bis(PEG3-azide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(acid-PEG24)-N-bis(PEG3-azide) is a heterobifunctional polyethylene glycol (PEG) derivative. This compound contains a long PEG chain with a terminal carboxylic acid group and two shorter PEG chains each terminating in an azide group. The hydrophilic PEG spacers increase solubility in aqueous media, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(acid-PEG24)-N-bis(PEG3-azide) involves several steps:
Polymerization of Ethylene Oxide: The process begins with the polymerization of ethylene oxide to form high-purity amino-PEG-alcohol.
Chain-End Modification: The amino-PEG-alcohol undergoes chain-end modification to introduce the desired functional groups. This involves the use of dibenzyl-protected amine functional initiators.
Formation of N-hydroxy Succinimidyl-PEG-Azide: The heterobifunctional PEG derivative is then synthesized by converting the amino group to an azide group using N-hydroxy succinimidyl chemistry.
Industrial Production Methods
Industrial production of N-(acid-PEG24)-N-bis(PEG3-azide) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Functionalization: The PEG chains are functionalized with azide and carboxylic acid groups using efficient and scalable chemical reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(acid-PEG24)-N-bis(PEG3-azide) undergoes several types of chemical reactions:
Click Chemistry: The azide groups react with alkynes in the presence of copper catalysts to form stable triazole linkages.
Amide Bond Formation: The terminal carboxylic acid group reacts with primary amines in the presence of activators such as EDC or DCC to form stable amide bonds.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
EDC or DCC: Activators used in amide bond formation reactions.
Major Products
Triazole Linkages: Formed from the reaction of azide groups with alkynes.
Amide Bonds: Formed from the reaction of carboxylic acid groups with primary amines.
Applications De Recherche Scientifique
N-(acid-PEG24)-N-bis(PEG3-azide) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(acid-PEG24)-N-bis(PEG3-azide) involves its ability to form stable linkages with other molecules:
Comparaison Avec Des Composés Similaires
N-(acid-PEG24)-N-bis(PEG3-azide) is unique due to its combination of azide and carboxylic acid functionalities. Similar compounds include:
Azido-PEG3-amine: Contains an amino group and an azide group, used in similar bioconjugation applications.
Azido-PEG24-acid: Contains a long PEG chain with an azide group, used in click chemistry.
4-Arm PEG-Azide: A multi-armed PEG derivative with azide groups at each terminal, used in PEGylation via click chemistry.
N-(acid-PEG24)-N-bis(PEG3-azide) stands out due to its dual functionality, allowing for versatile applications in various fields.
Propriétés
Formule moléculaire |
C67H133N7O32 |
|---|---|
Poids moléculaire |
1548.8 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C67H133N7O32/c68-72-70-2-8-78-14-20-84-22-16-80-10-4-74(5-11-81-17-23-85-21-15-79-9-3-71-73-69)6-12-82-18-24-86-26-28-88-30-32-90-34-36-92-38-40-94-42-44-96-46-48-98-50-52-100-54-56-102-58-60-104-62-64-106-66-65-105-63-61-103-59-57-101-55-53-99-51-49-97-47-45-95-43-41-93-39-37-91-35-33-89-31-29-87-27-25-83-19-13-77-7-1-67(75)76/h1-66H2,(H,75,76) |
Clé InChI |
LCYPYNCXKBLGQL-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



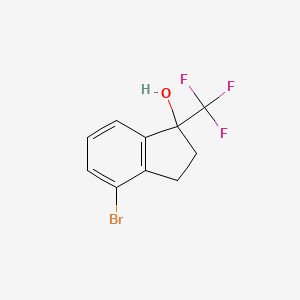
![N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine](/img/structure/B13724881.png)
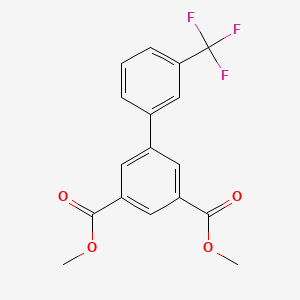
![2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B13724884.png)
![1-(3-Ethanesulfonylpropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724889.png)

![4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione](/img/structure/B13724897.png)

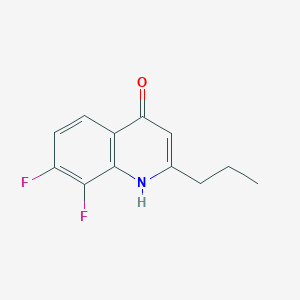
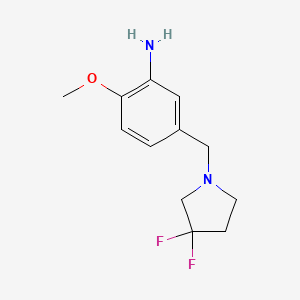
![N'-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B13724930.png)
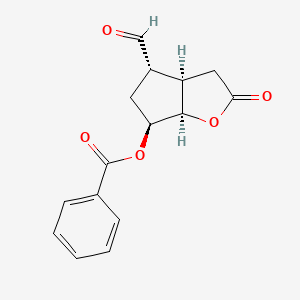
![4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13724955.png)
